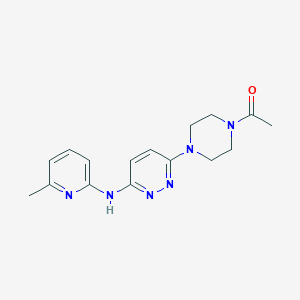

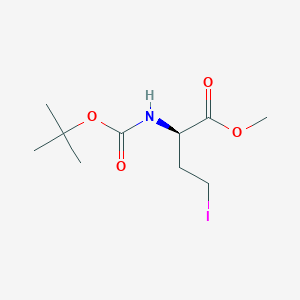

![molecular formula C25H18BrN3OS B2483608 2-((4-溴苄基)硫基)-3,7-二苯基-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮 CAS No. 2034357-49-6](/img/structure/B2483608.png)

2-((4-溴苄基)硫基)-3,7-二苯基-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-component reactions or condensation processes. For instance, compounds with similar structures have been synthesized through the alkylation of thiouracils with specific bromo compounds, highlighting the versatility and complexity of synthetic routes in this chemical class (Novikov et al., 2004). Moreover, efficient synthesis methods for pyrimidine derivatives have been demonstrated, including one-pot multi-component syntheses, which provide a green and step-economical approach to these compounds (Shi et al., 2018).

Molecular Structure Analysis

Molecular structure characterization of pyrimidine derivatives includes spectral data and sometimes X-ray crystallography. For a related compound, (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, the structural analysis was complemented by FTIR, UV–Vis, and computational DFT studies, showcasing the intricate details of bond lengths, angles, and electronic properties (Sowrirajan et al., 2022).

Chemical Reactions and Properties

Pyrimidine derivatives are known for their diverse chemical reactivity, participating in various organic transformations. For example, reactions involving thioxopyrimidines have demonstrated the formation of thioxopyrimidine compounds through specific cyclocondensation reactions, underlining the chemical versatility of these molecules (Aslanoğlu et al., 2007).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are often determined experimentally through analytical techniques and can significantly influence the compound's utility in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives include their acidity, basicity, and reactivity towards electrophiles and nucleophiles. These properties are pivotal for their biological activity and interactions with biomolecules. For instance, the electronic structure, investigated through DFT calculations, provides insights into the reactivity and stability of these compounds (Mu et al., 2015).

科学研究应用

合成和化学性质

研究表明,包括与所讨论化合物相关的吡喃吡嘧啶骨架在药用和制药行业中是关键的前体,因为它们具有广泛的合成应用和生物利用度。一篇综述涵盖了通过多组分一锅法反应利用多样化催化剂开发取代衍生物的合成途径,突显了这些化合物在药物开发中的重要性 (Parmar, Vala, & Patel, 2023)。

生物学重要性

(硫)脲和苯并噻唑(BT)衍生物的广泛生物活性谱,可能与感兴趣的化合物共享结构基元,凸显了它们在药物化学中的重要性。这些衍生物已被证明具有多种药理活性,使它们成为非常重要的化合物 (Rosales-Hernández等,2022)。

潜在的治疗应用

吡嘧啶,包括与所讨论化合物结构相关的类似物和衍生物,已被发现具有一系列药理效应,如抗氧化、抗菌、抗病毒、抗真菌、抗结核和抗炎活性。这种多样性突显了这些化合物在治疗应用中的潜力,详细分析了它们的合成、抗炎效应和结构活性关系(SARs) (Rashid et al., 2021)。

作用机制

Target of Action

Similar compounds have shown significant antimicrobial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, suggesting that the compound may target proteins or enzymes essential for their survival and proliferation.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar thieno[2,3-d]pyrimidin-4(3h)-ones have demonstrated antimicrobial activity . This suggests that the compound may interact with its targets, leading to inhibition of essential biochemical processes within the bacteria, ultimately resulting in their death.

Biochemical Pathways

This disruption could lead to the death of the bacteria, thereby exerting its antimicrobial effects .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its antimicrobial activity. By inhibiting essential biochemical processes within the bacteria, the compound may cause bacterial death, thereby reducing the bacterial load and alleviating symptoms associated with the infection .

属性

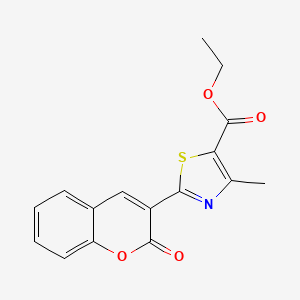

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18BrN3OS/c26-19-13-11-17(12-14-19)16-31-25-28-22-21(18-7-3-1-4-8-18)15-27-23(22)24(30)29(25)20-9-5-2-6-10-20/h1-15,27H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIXTXOADUEHGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)

![3-Methyl-8-[3-(triazol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2483528.png)

![3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483530.png)

![methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2483545.png)

![3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483548.png)